molecular formula C10H15N5O10P2 B100472 Adenosine 5'-diphosphate CAS No. 18389-49-6

Adenosine 5'-diphosphate

Cat. No.: B100472
CAS No.: 18389-49-6
M. Wt: 427.20 g/mol
InChI Key: KMMUGNLCCYOIEC-KSYZLYKTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine-5’-diphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of ATP synthases to convert adenosine triphosphate into adenosine-5’-diphosphate . Chemical synthesis can involve the use of protected nucleosides and selective phosphorylation reactions .

Industrial Production Methods

Industrial production of adenosine-5’-diphosphate often employs large-scale enzymatic processes due to their efficiency and specificity. These processes typically involve the use of ATP synthases or other related enzymes to catalyze the conversion of precursor molecules into adenosine-5’-diphosphate .

Chemical Reactions Analysis

Properties

CAS No.

18389-49-6

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.20 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1

InChI Key

KMMUGNLCCYOIEC-KSYZLYKTSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

18389-49-6
58-64-0

physical_description

Solid

Synonyms

5'-Pyrophosphate, Adenosine
Adenosine 5' Pyrophosphate
Adenosine 5'-Pyrophosphate
Adenosine Diphosphate
Adenosine Pyrophosphate
ADP
ADP, Magnesium
Diphosphate, Adenosine
Magnesium ADP
MgADP
Pyrophosphate, Adenosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-diphosphate
Reactant of Route 2
Reactant of Route 2
Adenosine 5'-diphosphate
Reactant of Route 3
Adenosine 5'-diphosphate
Reactant of Route 4
Reactant of Route 4
Adenosine 5'-diphosphate
Reactant of Route 5
Reactant of Route 5
Adenosine 5'-diphosphate
Reactant of Route 6
Adenosine 5'-diphosphate

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